N8-Acetylspermidine dihydrochloride

Übersicht

Beschreibung

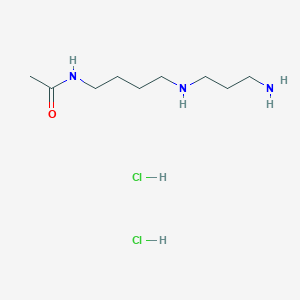

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride is a chemical compound with the molecular formula C12H28N4O · 2HCl It is a derivative of acetamide and is characterized by the presence of an aminopropyl and aminobutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride typically involves the reaction of acetamide with appropriate amine derivatives. One common method involves the reaction of acetamide with 1,4-diaminobutane and 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the desired dihydrochloride form.

Analyse Chemischer Reaktionen

Deacetylation and Enzymatic Pathways

N8-Acetylspermidine is rapidly deacetylated back to spermidine by specific cytosolic deacetylases:

- Reaction : N8-Acetylspermidine + H₂O → Spermidine + Acetate

- Catalyst : N8-Acetylspermidine deacetylase (APAH or HDAC10) .

Key Enzymatic Features

| Parameter | Value/Description | Source |

|---|---|---|

| Optimal pH | 7.5–8.5 | |

| Substrate Specificity | Preferential for N8-Acetylspermidine | |

| Inhibition (IC₅₀) | Hydroxamate analogues: 68–390 nM |

Mechanism :

- Nucleophilic attack by Zn²⁺-bound water on the acetyl carbonyl.

- Formation of a tetrahedral intermediate stabilized by hydrogen bonds (e.g., with Y323 in APAH) .

- General acid catalysis (H159 in APAH) facilitates intermediate collapse .

Comparative Reactivity with Analogues

N8-Acetylspermidine exhibits distinct reactivity compared to other acetylated polyamines:

Inhibitor Design and Reactivity

Structural analogues of N8-Acetylspermidine have been synthesized to probe enzymatic activity:

Inhibitor Potency Against APAH

| Inhibitor Type | IC₅₀ (nM) | Key Interaction |

|---|---|---|

| Trifluoromethylketone | 260 | Mimics tetrahedral transition state |

| Hydroxamate | 68 | Strong Zn²⁺ coordination |

| Thiol | 1200 | Moderate binding affinity |

Design Principles :

- Retention of 1,3-diaminopropane backbone for substrate-like binding .

- Substitution of acetyl group with Zn²⁺-binding motifs (e.g., hydroxamate) .

Biological and Clinical Implications

- Ischemic Cardiomyopathy : N8-Acetylspermidine regulates apoptosis and cardiac dysfunction, serving as a biomarker .

- Cancer Metabolism : Modulates polyamine homeostasis, influencing cell proliferation and gene expression .

Future Directions :

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1.1 Enzyme Inhibition Studies

N8-acetylspermidine serves as a substrate for various enzymes, notably the acetylpolyamine amidohydrolase (APAH). Research has demonstrated that analogues of N8-acetylspermidine can inhibit APAH activity, which is crucial for understanding polyamine metabolism. A study synthesized several N8-acetylspermidine analogues with varying functional groups targeting zinc coordination sites in the enzyme's active site. Some compounds exhibited nanomolar inhibitory potency against APAH, indicating potential for therapeutic applications in diseases involving dysregulated polyamine metabolism .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound III | 0.5 | Nanomolar inhibitor |

| Compound IV | 0.2 | Potent against mammalian N8-acetylspermidine deacetylase |

| Compound I | 1000 | Poor inhibitor |

1.2 Neuroprotective Effects

N8-acetylspermidine has been studied for its neuroprotective properties, particularly in preventing apoptosis in cerebellar granule cells. This effect is independent of the p53 pathway, suggesting alternative mechanisms through which N8-acetylspermidine can exert protective effects on neuronal cells during stress conditions .

Clinical Applications

2.1 Biomarker for Ischemic Cardiomyopathy

Recent studies have identified N8-acetylspermidine as a significant biomarker for ischemic cardiomyopathy (ICM). Elevated levels of N8AS were associated with increased mortality and heart failure risk in patients with coronary artery disease. High-resolution plasma metabolomics profiling indicated that N8AS levels could serve as an independent predictor of adverse outcomes in ICM patients .

| Patient Cohort | N8AS Levels (nmol/L) | Outcome Association |

|---|---|---|

| ICM Patients (n=154) | 12.5 ± 4.3 | Higher mortality risk |

| Non-ICM Patients (n=320) | 7.2 ± 3.1 | Lower mortality risk |

Mechanistic Insights

3.1 Role in Polyamine Metabolism

N8-acetylspermidine is involved in polyamine biosynthesis and metabolism, acting as a substrate for deacetylation back to spermidine by specific deacetylases. This metabolic pathway is crucial for maintaining cellular functions such as growth and differentiation . The rapid turnover of N8-acetylspermidine indicates its transient role in cellular processes.

Conclusion and Future Directions

N8-acetylspermidine dihydrochloride is a compound with significant potential across various scientific domains, particularly in enzyme inhibition and as a biomarker for cardiac conditions. Future research should focus on optimizing its analogues for therapeutic use and further elucidating its role in polyamine metabolism.

Wirkmechanismus

The mechanism of action of Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal research, it may interact with cellular receptors or enzymes involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Aminopropyl)acetamide

- N-(4-Aminobutyl)acetamide

- N-(3-Aminopropyl)butylamine

Uniqueness

Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride is unique due to its specific structure, which includes both aminopropyl and aminobutyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Biologische Aktivität

N8-Acetylspermidine dihydrochloride (N8AS) is a polyamine derivative that plays significant roles in various biological processes, particularly in cellular growth, differentiation, and apoptosis regulation. This article explores the biological activity of N8-acetylspermidine, its metabolic pathways, and its implications in health and disease, supported by data tables and research findings.

Overview of N8-Acetylspermidine

N8-Acetylspermidine is formed through the acetylation of spermidine at the N8 position, a reaction catalyzed by spermidine N8-acetyltransferase. This compound does not accumulate in tissues but is rapidly converted back to spermidine by specific deacetylases. The precise role of this acetylation-deacetylation cycle in cellular functions remains an area of active research .

Biological Functions

- Cell Growth and Differentiation :

- Cardiac Function :

- Recent studies have identified N8AS as a biomarker for ischemic cardiomyopathy (ICM). Elevated levels of N8AS correlate with increased mortality rates in patients suffering from ICM, suggesting its potential as a prognostic marker . Specifically, higher concentrations of N8AS were found in patients with ICM compared to those with coronary artery disease without ICM, indicating its role in cardiac dysfunction .

Table 1: Clinical Correlation of N8-Acetylspermidine Levels in Ischemic Cardiomyopathy

| Study Cohort | N8AS Levels (nmol/L) | Mortality Hazard Ratio (HR) | Incident Heart Failure HR |

|---|---|---|---|

| Patients with ICM | 10.39 (IQR 7.21-17.75) | 1.48 (95% CI 1.19-1.85) | 4.16 (95% CI 1.41-12.25) |

| Patients without ICM | 8.29 (IQR 5.91-11.42) | - | - |

Notes: IQR = Interquartile Range; HR = Hazard Ratio; CI = Confidence Interval.

This table summarizes findings from a study investigating the relationship between plasma N8AS levels and clinical outcomes in ICM patients. Higher levels of N8AS were associated with increased mortality and risk of heart failure.

Urinary Excretion Studies

A study measuring urinary excretion levels of N8-acetylspermidine among patients with colorectal cancer indicated that elevated levels could serve as potential biomarkers for cancer screening . The findings suggest that monitoring urinary polyamines may provide insights into tumor presence or progression.

Metabolic Pathways

N8-Acetylspermidine undergoes rapid deacetylation to spermidine via specific enzymes such as N8-acetylspermidine deacetylase. This metabolic pathway is crucial for maintaining polyamine homeostasis within cells . The enzyme responsible for this conversion has been characterized but remains an area of ongoing research to fully elucidate its mechanisms and implications for therapeutic targets.

Implications for Therapeutics

Given its role as a biomarker for cardiac conditions and potential involvement in cancer biology, N8-acetylspermidine represents a promising target for therapeutic interventions. Modulating polyamine metabolism could provide new avenues for treating ischemic heart disease and possibly other conditions linked to altered polyamine levels .

Eigenschaften

CAS-Nummer |

34450-15-2 |

|---|---|

Molekularformel |

C9H22ClN3O |

Molekulargewicht |

223.74 g/mol |

IUPAC-Name |

N-[4-(3-aminopropylamino)butyl]acetamide;hydrochloride |

InChI |

InChI=1S/C9H21N3O.ClH/c1-9(13)12-8-3-2-6-11-7-4-5-10;/h11H,2-8,10H2,1H3,(H,12,13);1H |

InChI-Schlüssel |

YHLWLRMLRCXNOW-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCCNCCCN.Cl.Cl |

Kanonische SMILES |

CC(=O)NCCCCNCCCN.Cl |

melting_point |

202 - 203 °C |

Key on ui other cas no. |

34450-15-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

34450-15-2 (di-hydrochloride) |

Synonyme |

N-[4-[(3-Aminopropyl)amino]butyl]acetamide Dihydrochloride; N-[4-[(3-Aminopropyl)amino]butyl]acetamide Hydrochloride (1:2) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.